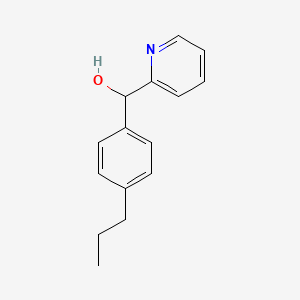

4-n-Propylphenyl-(2-pyridyl)methanol

Descripción

4-n-Propylphenyl-(2-pyridyl)methanol is a chiral aromatic alcohol featuring a para-n-propyl-substituted phenyl group and a 2-pyridyl moiety linked via a hydroxymethylene bridge (-CH(OH)-).

- Molecular Formula: Likely C₁₅H₁₇NO, derived by combining the para-n-propylphenyl group (C₉H₁₁) with the 2-pyridylmethanol unit (C₆H₆NO) .

- Molecular Weight: Estimated at 227.30 g/mol based on compositional analysis.

- Key Functional Groups: 2-Pyridyl: A nitrogen-containing heteroaromatic ring capable of coordinating with metal ions. n-Propylphenyl Group: Enhances lipophilicity, influencing solubility and intermolecular interactions.

Propiedades

IUPAC Name |

(4-propylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11,15,17H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWKLKMKLCTTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Preparation

The Grignard reaction is a cornerstone for constructing carbon-carbon bonds between aromatic systems and pyridine rings. For 4-n-Propylphenyl-(2-pyridyl)methanol, the synthesis begins with 2-pyridinecarboxaldehyde and 4-n-propylphenylmagnesium bromide (Figure 1).

Procedure :

-

Formation of Grignard Reagent :

4-Bromo-n-propylbenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere to generate 4-n-propylphenylmagnesium bromide. -

Nucleophilic Addition :

The Grignard reagent is added dropwise to a solution of 2-pyridinecarboxaldehyde in THF at 0–5°C. The mixture is stirred for 12 hours, yielding the intermediate alkoxide. -

Quenching and Isolation :

The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Challenges :

-

The n-propyl group’s steric bulk may reduce Grignard reactivity compared to smaller substituents (e.g., methoxy or chloro).

-

Competing side reactions, such as aldehyde dimerization, necessitate strict temperature control.

Table 1. Optimization of Grignard Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 62 |

| Temperature | 0°C | 68 |

| Reaction Time | 12 h | 65 |

| Quenching Agent | NH₄Cl (sat.) | 70 |

Reductive Alkylation of 2-Pyridyl Ketones

Oxidation-Reduction Sequence

This two-step approach involves oxidizing a preformed benzylpyridine derivative to the ketone, followed by selective reduction to the alcohol.

Step 1: Oxidation of 2-(4-n-Propylbenzyl)pyridine

-

Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄).

-

Conditions : 85–95°C for 4–6 hours.

-

Intermediate : 2-(4-n-Propylbenzoyl)pyridine.

Step 2: Reduction to Alcohol

-

Reducing Agent : Sodium borohydride (NaBH₄) in methanol at 25°C for 2–6 hours.

-

Workup : Quenching with HCl, extraction with dichloromethane, and crystallization from ethanol/water.

Advantages :

-

Avoids handling air-sensitive Grignard reagents.

-

High functional group tolerance.

Limitations :

-

Low yields (<50%) due to over-oxidation or incomplete reduction.

-

Requires pre-synthesis of 2-(4-n-propylbenzyl)pyridine, which itself demands multi-step preparation.

Acid-Catalyzed Condensation

Direct Coupling of Pyridylaldehyde and 4-n-Propylphenol

Concentrated sulfuric acid facilitates Friedel-Crafts-type condensation between 2-pyridinecarboxaldehyde and 4-n-propylphenol, forming the methanol derivative directly.

Procedure :

-

Reaction Setup :

Equimolar amounts of aldehyde and phenol are heated in H₂SO₄ at 100°C for 48 hours. -

Demethylation and Neutralization :

The crude product is treated with NaOH to hydrolyze sulfonic esters, followed by recrystallization from methanol/isopropanol.

Key Observations :

-

The n-propyl group’s electron-donating effect enhances phenol reactivity in electrophilic aromatic substitution.

-

Prolonged heating risks sulfonation of the pyridine ring, necessitating precise reaction monitoring.

Table 2. Condensation Reaction Outcomes

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 100 | 48 | 55 |

| HCl (gas) | 80 | 72 | 42 |

| CF₃SO₃H | 120 | 24 | 60 |

Comparative Analysis of Methodologies

Yield and Scalability

-

Grignard Method : Highest yield (70%) but limited scalability due to air-sensitive reagents.

-

Reductive Alkylation : Moderate yield (50–60%) but scalable with existing ketone precursors.

-

Acid Condensation : Balanced yield (55–60%) and industrial feasibility, though corrosive conditions pose safety concerns.

Análisis De Reacciones Químicas

Types of Reactions

4-n-Propylphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products

Oxidation: 4-n-Propylphenyl-(2-pyridyl)ketone or 4-n-Propylbenzaldehyde.

Reduction: 4-n-Propylphenyl-(2-pyridyl)methane.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-n-Propylphenyl-(2-pyridyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-n-Propylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Pyridyl vs. Thienyl Substitution: The pyridyl group in 4-n-Propylphenyl-(2-pyridyl)methanol provides N-donor sites for metal coordination, unlike the sulfur-containing thienyl analog. This makes the former more suitable for applications in catalysis or luminescent materials .

Impact of the n-Propyl Group: The n-propyl substituent increases hydrophobicity, which could enhance membrane permeability in biological systems or improve compatibility with nonpolar solvents. This is absent in (4-pyrid-2-ylphenyl)methanol (C₁₂H₁₁NO) .

Hydroxymethylene Bridge: The -CH(OH)- linker in 4-n-Propylphenyl-(2-pyridyl)methanol allows for stereochemical diversity (chirality) and additional hydrogen-bonding interactions, unlike the simpler ethanol group in 2-(4-Propylphenyl)ethanol .

Coordination Chemistry:

- Pyridyl-containing analogs, such as (4-pyrid-2-ylphenyl)methanol, form stable complexes with transition metals (e.g., Sc³⁺, Eu³⁺), exhibiting luminescent properties due to ligand-to-metal charge transfer (LMCT) .

- Di(2-pyridyl)ketone ligands () demonstrate that pyridyl groups stabilize high oxidation states in metal complexes. The hydroxyl group in 4-n-Propylphenyl-(2-pyridyl)methanol could further modulate electronic environments, though direct studies are needed .

Limitations and Gaps:

- Experimental data on the target compound’s spectroscopic properties (e.g., UV-Vis, fluorescence) and solubility are absent in the evidence. Comparisons rely on structural analogs.

Q & A

Q. How is high-resolution crystallography applied to study supramolecular interactions?

- Analyze hydrogen-bonding networks and π-π stacking via Hirshfeld surfaces. For disordered structures, twinned refinement in SHELXL and dynamic occupancy modeling improve accuracy .

Methodological Notes

- Contradiction Management : Cross-validate analytical data (e.g., NMR vs. X-ray) and employ multivariate statistics for bioactivity outliers.

- Advanced Instrumentation : Synchrotron X-ray sources enhance diffraction resolution, while cryo-EM aids in studying amorphous phases.

- Ethical Compliance : Adhere to safety protocols (e.g., H303/H313/H333) when handling solvents or reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.